molecular formula C8H17N B1205470 1-Cyclohexylethanamine CAS No. 4352-49-2

1-Cyclohexylethanamine

Cat. No.: B1205470
CAS No.: 4352-49-2
M. Wt: 127.23 g/mol
InChI Key: XBWOPGDJMAJJDG-UHFFFAOYSA-N
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Description

1-Cyclohexylethanamine is an organic compound with the molecular formula C8H17N. It is a chiral amine, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms. This compound is characterized by a cyclohexyl group attached to an ethylamine moiety. It is commonly used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Cyclohexylethanamine can be synthesized through several methods. One common approach involves the hydrogenation of aniline in the presence of cobalt or nickel-based catalysts. The reaction proceeds as follows: [ \text{C}_6\text{H}_5\text{NH}_2 + 3\text{H}_2 \rightarrow \text{C}6\text{H}{11}\text{NH}_2 ] Another method involves the alkylation of ammonia using cyclohexanol. This process typically requires high temperatures and pressures to achieve the desired product.

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of aniline. This method is favored due to its efficiency and scalability. The reaction is carried out in a hydrogenation reactor, where aniline is exposed to hydrogen gas in the presence of a cobalt or nickel catalyst. The reaction conditions are carefully controlled to ensure high yield and purity of the product.

Chemical Reactions Analysis

1-Cyclohexylethanamine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cyclohexanone and other related products. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reduction reactions involving this compound typically yield cyclohexylmethanol. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: this compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups. For example, reaction with alkyl halides can produce N-alkylated derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Alkyl halides, solvents like ethanol or acetone, elevated temperatures.

Major Products:

    Oxidation: Cyclohexanone, cyclohexanol.

    Reduction: Cyclohexylmethanol.

    Substitution: N-alkylated derivatives.

Scientific Research Applications

1-Cyclohexylethanamine has a wide range of applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of various organic compounds. Its unique structure makes it valuable in asymmetric synthesis and catalysis.

Biology: In biological research, this compound is used to study enzyme-substrate interactions and protein-ligand binding. Its chiral nature allows researchers to investigate stereospecific effects in biochemical processes.

Medicine: This compound and its derivatives have shown potential in medical applications, particularly in the development of pharmaceuticals. Cyclams, which are related to this compound, are being explored for their strong binding to metal ions and potential use in AIDS treatment and stem cell mobilization.

Industry: In industrial applications, this compound is used as a cross-linking agent for modifying polyimide membranes. These modifications enhance the chemical composition, micro-structure, and gas transport properties of the membranes.

Mechanism of Action

1-Cyclohexylethanamine can be compared to other similar compounds, such as:

    Cyclohexylamine: Similar in structure but lacks the ethyl group. It is used as an intermediate in the synthesis of other organic compounds and as a corrosion inhibitor.

    Cyclohexanol: An alcohol derivative of cyclohexane, used as a precursor in the production of nylon and other industrial chemicals.

    Cyclohexanone: A ketone derivative, used as a solvent and in the production of caprolactam for nylon synthesis.

Uniqueness: this compound’s uniqueness lies in its chiral nature and the presence of both cyclohexyl and ethylamine groups. This combination makes it particularly valuable in asymmetric synthesis and pharmaceutical applications.

Comparison with Similar Compounds

  • Cyclohexylamine
  • Cyclohexanol
  • Cyclohexanone

Properties

IUPAC Name

1-cyclohexylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N/c1-7(9)8-5-3-2-4-6-8/h7-8H,2-6,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBWOPGDJMAJJDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1CCCCC1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40938494
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4352-49-2, 5913-13-3, 17430-98-7, 54423-01-7
Record name 1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004352492
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R)-alpha-Cyclohexanemethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005913133
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-(+)-1-Cyclohexylethylamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017430987
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Cyclohexylethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40938494
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-cyclohexylethyl)amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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